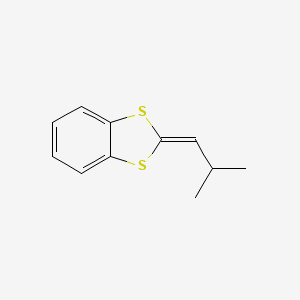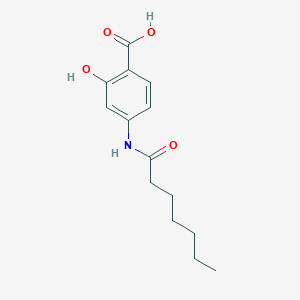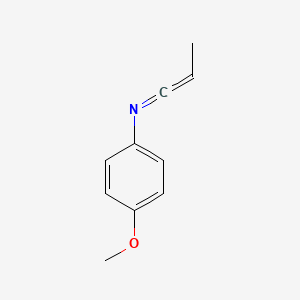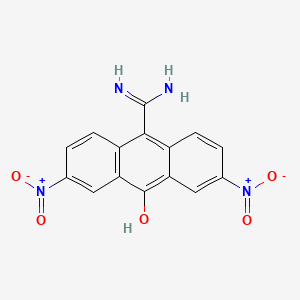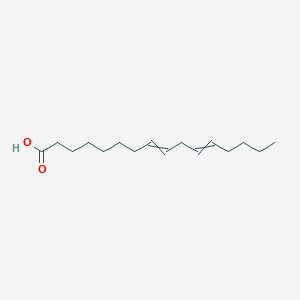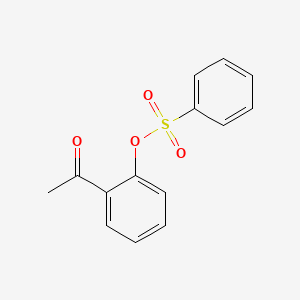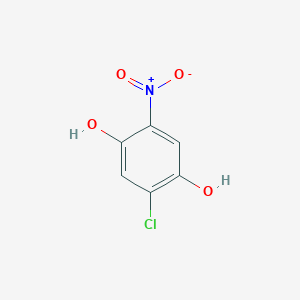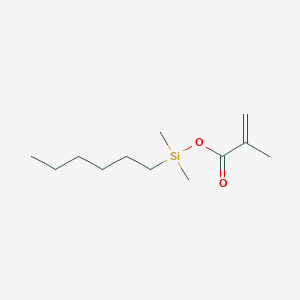![molecular formula C13H24O4S B14317957 Diethyl [1-(ethylsulfanyl)-2-methylpropyl]propanedioate CAS No. 105600-06-4](/img/structure/B14317957.png)
Diethyl [1-(ethylsulfanyl)-2-methylpropyl]propanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl [1-(ethylsulfanyl)-2-methylpropyl]propanedioate is an organic compound with a complex structure that includes both ester and sulfanyl functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
-
Malonic Ester Synthesis: : One common method to synthesize diethyl [1-(ethylsulfanyl)-2-methylpropyl]propanedioate involves the alkylation of diethyl propanedioate (malonic ester) with an appropriate alkyl halide. The reaction typically proceeds as follows:
Step 1: Formation of the enolate ion by treating diethyl propanedioate with a strong base such as sodium ethoxide in ethanol.
-
Industrial Production Methods: : Industrially, this compound can be synthesized using similar methods but on a larger scale, often involving continuous flow reactors to ensure efficient mixing and reaction control.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: Diethyl [1-(ethylsulfanyl)-2-methylpropyl]propanedioate can undergo oxidation reactions, particularly at the sulfanyl group, to form sulfoxides or sulfones.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ester groups, where nucleophiles can replace the ethoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding alcohols.
Substitution: Various substituted esters or amides, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Diethyl [1-(ethylsulfanyl)-2-methylpropyl]propanedioate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry.
Biological Studies: The compound can be used to study enzyme interactions and metabolic pathways involving ester and sulfanyl groups.
Medicinal Chemistry:
Industrial Chemistry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which diethyl [1-(ethylsulfanyl)-2-methylpropyl]propanedioate exerts its effects depends on the specific reactions it undergoes. For example, in oxidation reactions, the sulfanyl group is targeted by oxidizing agents, leading to the formation of sulfoxides or sulfones. In substitution reactions, the ester groups are typically the reactive sites, where nucleophiles attack the carbonyl carbon, leading to the formation of new bonds and the release of ethanol.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethyl propanedioate (Diethyl malonate): Lacks the sulfanyl group but is otherwise structurally similar.
Diethyl [1-(methylsulfanyl)-2-methylpropyl]propanedioate: Similar structure but with a methylsulfanyl group instead of an ethylsulfanyl group.
Diethyl [1-(ethylsulfanyl)-2-ethylpropyl]propanedioate: Similar structure but with an ethyl group instead of a methyl group on the propyl chain.
Uniqueness
Diethyl [1-(ethylsulfanyl)-2-methylpropyl]propanedioate is unique due to the presence of both ester and ethylsulfanyl functional groups, which confer distinct reactivity and potential applications compared to its analogs. The ethylsulfanyl group, in particular, can participate in specific oxidation and substitution reactions that are not possible with other similar compounds.
Eigenschaften
CAS-Nummer |
105600-06-4 |
|---|---|
Molekularformel |
C13H24O4S |
Molekulargewicht |
276.39 g/mol |
IUPAC-Name |
diethyl 2-(1-ethylsulfanyl-2-methylpropyl)propanedioate |
InChI |
InChI=1S/C13H24O4S/c1-6-16-12(14)10(13(15)17-7-2)11(9(4)5)18-8-3/h9-11H,6-8H2,1-5H3 |
InChI-Schlüssel |
HNULSODXKGWQIN-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(C(C(C)C)SCC)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2-(Methylsulfanyl)phenyl]-2-(triphenyl-lambda~5~-phosphanylidene)propan-1-one](/img/structure/B14317876.png)

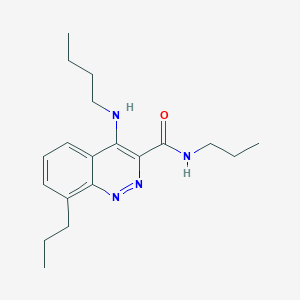
![3-(6-Methyloctyl)-6-[(4-octylanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14317887.png)

